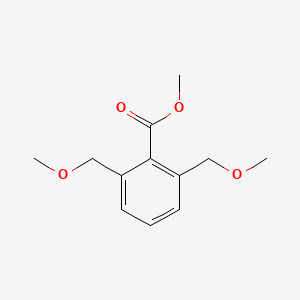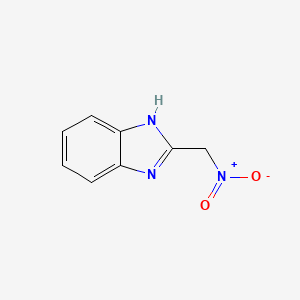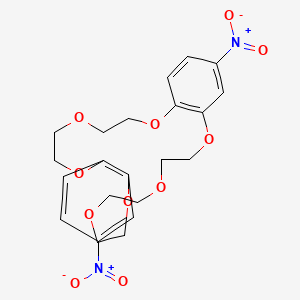
12,27-Dinitro-heptaoxa-tricyclo(23.4.0.0(9,14))nonacosa-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12,27-Dinitro-heptaoxa-tricyclo(23.4.0.0(9,14))nonacosa-hexaene: is a complex organic compound with the molecular formula C22H26N2O11 and a molecular weight of 494.459 g/mol . This compound is characterized by its unique tricyclic structure, which includes seven oxygen atoms and two nitro groups. It is primarily used in scientific research due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12,27-Dinitro-heptaoxa-tricyclo(23400(9,14))nonacosa-hexaene typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound .
Industrial Production Methods: While detailed industrial production methods are not widely documented, it is likely that the synthesis of this compound on an industrial scale would involve similar steps to those used in laboratory settings, with optimizations for yield and purity. The use of advanced equipment and automation would be essential to manage the complex synthesis process .
Chemical Reactions Analysis
Types of Reactions: 12,27-Dinitro-heptaoxa-tricyclo(23.4.0.0(9,14))nonacosa-hexaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield amino derivatives, while oxidation could produce various oxidized forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, 12,27-Dinitro-heptaoxa-tricyclo(23.4.0.0(9,14))nonacosa-hexaene is used as a reagent in organic synthesis and as a model compound for studying complex reaction mechanisms .
Biology and Medicine: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new pharmaceuticals or diagnostic tools .
Industry: In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its distinctive chemical properties .
Mechanism of Action
The mechanism of action of 12,27-Dinitro-heptaoxa-tricyclo(23.4.0.0(9,14))nonacosa-hexaene involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the oxygen atoms in the tricyclic structure can form hydrogen bonds with other molecules. These interactions can influence various biochemical pathways, making the compound useful for studying molecular mechanisms in both chemistry and biology .
Comparison with Similar Compounds
- Dinitro-octaoza-tricyclo(26.4.0.0(9,14))dotriaconta-hexaene
- Octaoza-tricyclo(26.4.0.0(9,14))dotriaconta-hexaene
- N-(2,4-Dinitro-phenyl)-N’-tricyclo(12.2.2.2(6,9))eicosa-hexaen-3-ylidene-hydrazine
- 7,15-Dimethyl-3,11-dithia-tricyclo(11.3.1.1(5,9))octadeca-hexaene
Uniqueness: 12,27-Dinitro-heptaoxa-tricyclo(23.4.0.0(9,14))nonacosa-hexaene is unique due to its specific arrangement of nitro groups and oxygen atoms within the tricyclic structure. This configuration imparts distinct chemical properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C22H26N2O11 |
|---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
12,27-dinitro-2,5,8,15,18,21,24-heptaoxatricyclo[23.4.0.09,14]nonacosa-1(25),9(14),10,12,26,28-hexaene |
InChI |
InChI=1S/C22H26N2O11/c25-23(26)17-1-3-19-21(15-17)34-13-9-29-5-6-30-10-14-35-22-16-18(24(27)28)2-4-20(22)33-12-8-31-7-11-32-19/h1-4,15-16H,5-14H2 |
InChI Key |
OBGGZRHTXVFXOH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC2=C(C=CC(=C2)[N+](=O)[O-])OCCOCCOC3=C(C=C(C=C3)[N+](=O)[O-])OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



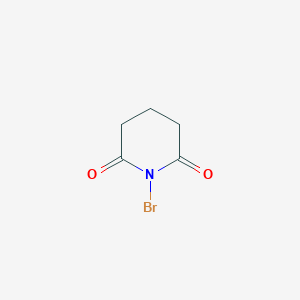
![4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B11967968.png)
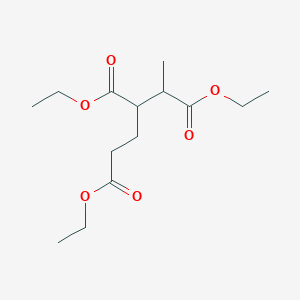
![Benzyl (2E)-2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967982.png)
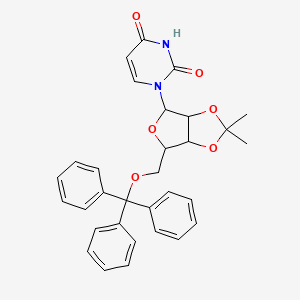
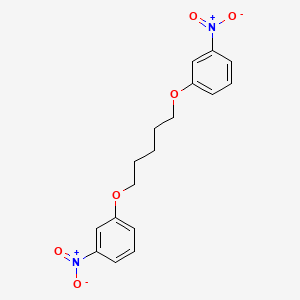
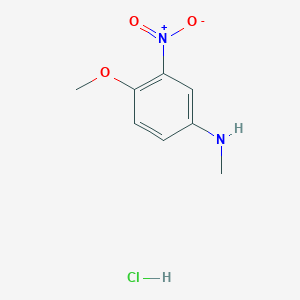
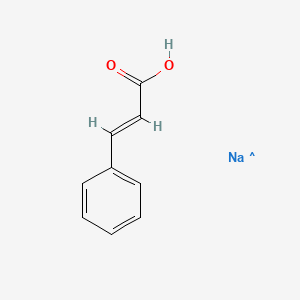
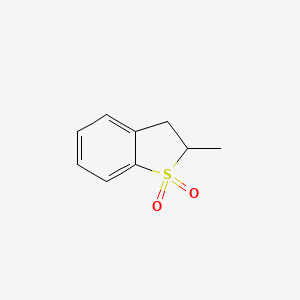
![3-cyclohexyl-4-[[2-(trifluoromethyl)benzylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B11968022.png)
